molecular formula C18H18BrN3O3S B3601489 4-BROMO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

4-BROMO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B3601489
M. Wt: 436.3 g/mol
InChI Key: RCTYUDSNPTWIIT-UHFFFAOYSA-N
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Description

4-BROMO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a 1,2,4-oxadiazole ring, a bromobenzene moiety, and a sulfonamide group

Properties

IUPAC Name

4-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3S/c1-13(2)22(26(23,24)16-10-8-15(19)9-11-16)12-17-20-18(21-25-17)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTYUDSNPTWIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of amidoximes with carboxylic acids or their derivatives under basic conditions . The bromobenzene moiety can be introduced via electrophilic aromatic substitution reactions, while the sulfonamide group is typically formed through the reaction of sulfonyl chlorides with amines .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to improve scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve the use of organic solvents, such as dichloromethane or ethanol, and may require heating or cooling to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-BROMO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the oxadiazole ring can participate in π-π stacking interactions with aromatic residues . These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-BROMO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE include other 1,2,4-oxadiazole derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its combination of a bromobenzene moiety and a sulfonamide group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BROMO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-BROMO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

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